![molecular formula C9H6N2O B1301402 1,8-Naphthyridine-2-carbaldehyde CAS No. 64379-45-9](/img/structure/B1301402.png)
1,8-Naphthyridine-2-carbaldehyde
Overview
Description
“1,8-Naphthyridine-2-carbaldehyde” is an organic compound with the molecular formula C9H6N2O . It is a solid substance with a molecular weight of 158.16 . It is stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
A greener method for the synthesis of substituted 1,8-naphthyridines has been developed . This method uses 2-aminonicotinaldehyde as a starting material with a variety of carbonyl reaction partners. The Friedländer reaction can be performed with high yield using water as the reaction solvent .
Molecular Structure Analysis
The InChI code for “1,8-Naphthyridine-2-carbaldehyde” is 1S/C9H6N2O/c12-6-8-4-3-7-2-1-5-10-9(7)11-8/h1-6H . This code provides a specific string of characters that represents the molecular structure of the compound.
Chemical Reactions Analysis
The synthesis of 1,8-naphthyridines involves multicomponent reactions, the Friedländer approach using a green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis .
Physical And Chemical Properties Analysis
“1,8-Naphthyridine-2-carbaldehyde” is a solid substance . It has a molecular weight of 158.16 and is stored in an inert atmosphere at temperatures between 2-8°C .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
1,8-Naphthyridines, including 1,8-Naphthyridine-2-carbaldehyde, have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They are used in the synthesis of complex molecular architectures which have wide application in medicinal chemistry and chemical biology .
Treatment of Bacterial Infections
Gemifloxacin, a compound containing a 1,8-naphthyridine core, has reached the drug market for the treatment of bacterial infections . This suggests that 1,8-Naphthyridine-2-carbaldehyde could potentially be used in the development of new antibacterial drugs.
Ligands
This class of heterocycles, including 1,8-Naphthyridine-2-carbaldehyde, finds use as ligands . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex in inorganic chemistry.
Components of Light-Emitting Diodes (LEDs)
1,8-Naphthyridines are used as components of light-emitting diodes . This suggests that 1,8-Naphthyridine-2-carbaldehyde could potentially be used in the development of new LED technologies.
Dye-Sensitized Solar Cells
1,8-Naphthyridines are used in dye-sensitized solar cells . This indicates that 1,8-Naphthyridine-2-carbaldehyde could potentially be used in the development of new solar cell technologies.
Molecular Sensors
1,8-Naphthyridines are used in molecular sensors . This suggests that 1,8-Naphthyridine-2-carbaldehyde could potentially be used in the development of new sensor technologies.
Self-Assembly Host–Guest Systems
1,8-Naphthyridines are used in self-assembly host–guest systems . This indicates that 1,8-Naphthyridine-2-carbaldehyde could potentially be used in the development of new host-guest systems.
Neurodegenerative and Immunomodulatory Disorders
1,8-Naphthyridine and its derivatives have shown potency to treat neurodegenerative and immunomodulatory disorders . This suggests that 1,8-Naphthyridine-2-carbaldehyde could potentially be used in the development of new treatments for these disorders.
Mechanism of Action
Target of Action
1,8-Naphthyridine-2-carbaldehyde (1,8-NCA) is a heterocyclic compound that has been utilized in diverse scientific research areas . It has been found to have a wide range of biological activities and photochemical properties . and has been involved in the study of enzyme inhibition and enzyme-triggered reactions.
Mode of Action
It’s known that 1,8-nca and its derivatives interact with various biological targets, leading to diverse biological activities . For instance, some 1,8-naphthyridine derivatives have shown antibacterial properties related to the fluoroquinolones .
Action Environment
It’s known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions could potentially influence its stability and action.
Safety and Hazards
The safety information for “1,8-Naphthyridine-2-carbaldehyde” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
Future Directions
The development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community, including attempts to develop more eco-friendly, safe, and atom-economical approaches . This suggests that future research may continue to focus on improving the synthesis process and exploring the diverse biological activities of 1,8-naphthyridines.
properties
IUPAC Name |
1,8-naphthyridine-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c12-6-8-4-3-7-2-1-5-10-9(7)11-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEQVJDZTRPUKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00365984 | |
Record name | 1,8-naphthyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,8-Naphthyridine-2-carbaldehyde | |
CAS RN |
64379-45-9 | |
Record name | 1,8-naphthyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,8-naphthyridine-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.